molecular formula C11H13NOS B066336 2-(1-Ethoxyethyl)-1,3-benzothiazole CAS No. 190384-97-5

2-(1-Ethoxyethyl)-1,3-benzothiazole

Cat. No. B066336
CAS RN: 190384-97-5
M. Wt: 207.29 g/mol
InChI Key: ADIQVSBVTAVIOE-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(1-Ethoxyethyl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound may exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Ethoxyethyl)-1,3-benzothiazole have been studied in various in vitro and in vivo models. It has been reported to exhibit cytotoxic effects against various cancer cell lines. It has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Ethoxyethyl)-1,3-benzothiazole is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. However, its low solubility in water and poor bioavailability may limit its use in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 2-(1-Ethoxyethyl)-1,3-benzothiazole. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Furthermore, the compound may also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-(1-Ethoxyethyl)-1,3-benzothiazole is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its broad range of biological activities makes it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to determine its toxicity and potential side effects, as well as to develop novel derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(1-Ethoxyethyl)-1,3-benzothiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(1-Ethoxyethyl)-1,3-benzothiazole with a yield of around 70-80%.

Scientific Research Applications

2-(1-Ethoxyethyl)-1,3-benzothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

190384-97-5

Product Name

2-(1-Ethoxyethyl)-1,3-benzothiazole

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(1-ethoxyethyl)-1,3-benzothiazole

InChI

InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3

InChI Key

ADIQVSBVTAVIOE-UHFFFAOYSA-N

SMILES

CCOC(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(C)C1=NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2-(1-ethoxyethyl)- (9CI)

Origin of Product

United States

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